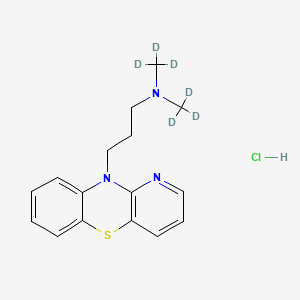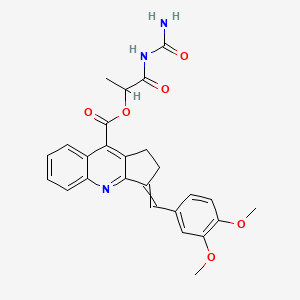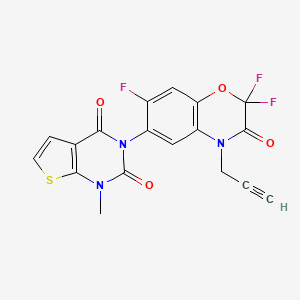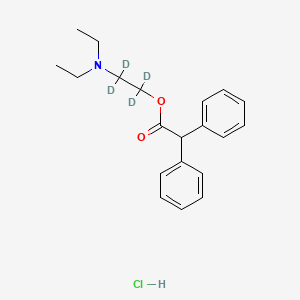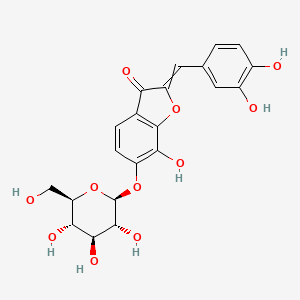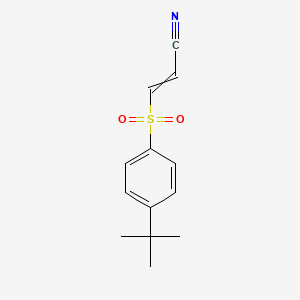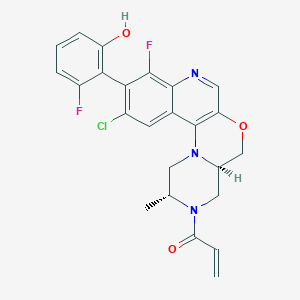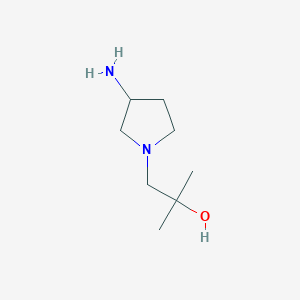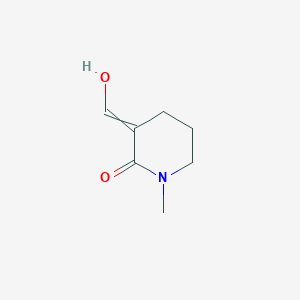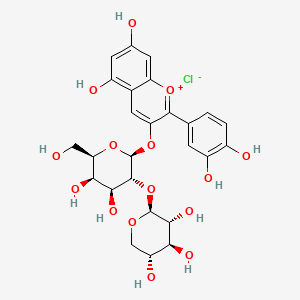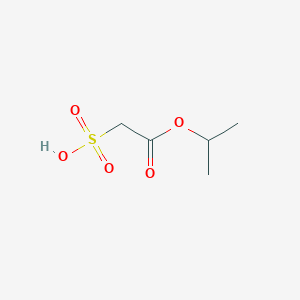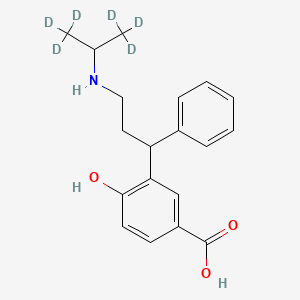
rac 5-Carboxy Desisopropyl Tolterodine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-5-Carboxy desisopropyl tolterodine-d7 is a deuterium-labeled derivative of desisopropyl tolterodine. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-5-Carboxy desisopropyl tolterodine-d7 involves the incorporation of deuterium atoms into the molecular structure of desisopropyl tolterodine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of (Rac)-5-Carboxy desisopropyl tolterodine-d7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: (Rac)-5-Carboxy desisopropyl tolterodine-d7 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines.
科学研究应用
(Rac)-5-Carboxy desisopropyl tolterodine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of tolterodine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tolterodine in the body.
Industry: Applied in the development and testing of new pharmaceuticals, particularly in the study of drug interactions and stability.
作用机制
The mechanism of action of (Rac)-5-Carboxy desisopropyl tolterodine-d7 is similar to that of tolterodine. It acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in research studies.
相似化合物的比较
Desisopropyl tolterodine: The non-deuterated form of the compound, used in similar research applications.
Tolterodine: The parent compound, used clinically to treat overactive bladder.
5-Hydroxymethyl tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Uniqueness: (Rac)-5-Carboxy desisopropyl tolterodine-d7 is unique due to its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis. This makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics.
属性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3 |
InChI 键 |
LXKJBTVDQUGPBU-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
规范 SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


